4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine
Description
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with chloro, ethyl, and propyl substituents at positions 4, 6, and 2, respectively. Thieno[2,3-d]pyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and bioactivity. They serve as key intermediates in synthesizing pharmaceuticals, agrochemicals, and materials . The chloro group at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions, while alkyl groups (ethyl, propyl) modulate lipophilicity and steric effects, influencing solubility and target interactions .
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-propylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-3-5-9-13-10(12)8-6-7(4-2)15-11(8)14-9/h6H,3-5H2,1-2H3 |
InChI Key |
TUPZAMUVBXBBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl and propyl substituents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles like amines or alkoxides are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The molecular targets include tyrosine kinases and serine/threonine kinases, which play crucial roles in cell growth and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity: Halogen Groups: Chloro at position 4 (common in all derivatives) facilitates nucleophilic displacement, enabling functionalization with amines or alkoxy groups . Bromo at position 6 (e.g., 6-Bromo-4-chlorothieno[2,3-D]pyrimidine) enhances cross-coupling utility in Suzuki reactions . Alkyl Chains: Longer alkyl chains (ethyl, propyl) increase lipophilicity, improving membrane permeability but reducing aqueous solubility. For example, 4-Chloro-6-propylthieno[2,3-d]pyrimidine has a higher logP than its methyl analog .
Biological Activity: Methyl and dimethyl derivatives (e.g., 4-Chloro-5,6-dimethylthieno[2,3-D]pyrimidine) show antitumor and antimicrobial activities due to enhanced steric shielding and metabolic stability . Pyrrolo-fused analogs (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) exhibit kinase inhibition, highlighting the role of fused ring systems in target specificity .
Synthetic Accessibility: Derivatives with simple substituents (e.g., methyl, chloro) are synthesized via Vilsmeier-Haack reactions or nucleophilic substitution . Bromo and iodo derivatives require halogenation under controlled conditions, as seen in 6-Bromo-4-chlorothieno[2,3-D]pyrimidine synthesis using CBr₄ and n-BuLi .
Biological Activity
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is a heterocyclic compound notable for its unique thieno[2,3-D]pyrimidine core structure. The specific substitution pattern—chlorine at the 4-position, an ethyl group at the 6-position, and a propyl group at the 2-position—potentially enhances its biological activity. This article reviews the biological properties, synthesis, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C₉H₁₁ClN₂S
- Molecular Weight : Approximately 198.67 g/mol
The thieno[2,3-D]pyrimidine structure contributes to its distinct chemical properties, making it a candidate for various medicinal applications. The presence of chlorine and alkyl groups may influence lipophilicity and receptor binding affinity, enhancing its pharmacological profile.
Biological Activity
Research indicates that compounds in the thieno[2,3-D]pyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antiviral Properties : Potential applications in targeting viral infections have been noted.
- Anti-inflammatory Effects : Certain thieno[2,3-D]pyrimidines have demonstrated anti-inflammatory activity in preclinical studies.
Interaction Studies
Studies focusing on the binding affinity of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine to specific biological targets are crucial for understanding its pharmacological profile. For instance, it may interact with receptors involved in inflammatory pathways or microbial resistance mechanisms.
Synthesis
The synthesis of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine typically involves multi-step organic reactions:
- Starting Material : Begin with 6-ethylthieno[2,3-D]pyrimidine.
- Chlorination : Introduce chlorine at the 4-position through electrophilic aromatic substitution.
- Propylation : Add a propyl group at the 2-position via nucleophilic substitution.
This synthetic route highlights the compound's accessibility for further research and development.
Comparative Analysis with Similar Compounds
The structural similarities with other thieno[2,3-D]pyrimidines can provide insights into its potential activities. Below is a comparative table of related compounds:
| Compound Name | Structural Features |
|---|---|
| 4-Chloro-6-methylthieno[2,3-D]pyrimidine | Methyl group at the 6-position |
| 4-Chloro-6-propylthieno[2,3-D]pyrimidine | Propyl group at the 6-position |
| 4-Chloro-6-benzylthieno[2,3-D]pyrimidine | Benzyl group at the 6-position |
| 4-Chloro-6-isopropylthieno[2,3-D]pyrimidine | Isopropyl group at the 6-position |
The unique combination of ethyl and propyl groups in this compound may enhance its lipophilicity and receptor binding affinity compared to others in this series.
Q & A
Q. What are the key structural features of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine, and how do they influence its chemical properties?
The compound features a thieno[2,3-D]pyrimidine core with a chlorine atom at position 4, an ethyl group at position 6, and a propyl group at position 2. These substituents enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions, while the alkyl groups (ethyl and propyl) modulate steric and hydrophobic interactions in biological systems .
Q. What are the common synthetic routes for 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine?
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of 6-ethylthieno[2,3-D]pyrimidine via cyclization of thiophene and pyrimidine precursors.
- Step 2: Chlorination at position 4 using reagents like POCl₃ or PCl₅ under controlled temperatures (70–90°C).
- Step 3: Propylation at position 2 via alkylation with propyl halides in the presence of bases (e.g., K₂CO₃) .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Standard characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
- Elemental analysis to validate composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine and its analogs?
Discrepancies often arise from minor structural variations (e.g., ethyl vs. propyl at position 6). To address this:
Q. What experimental design considerations are critical for optimizing substituents in thieno[2,3-D]pyrimidine derivatives for kinase inhibition?
Key factors include:
- Substituent polarity: Balance lipophilicity (alkyl groups) and hydrogen-bonding capacity (halogens, amines).
- Steric effects: Avoid bulky groups that hinder target binding.
- Synthetic feasibility: Prioritize reactions with high yields and scalability (e.g., microwave-assisted synthesis for rapid optimization) .
Q. How can crystallographic data improve the understanding of this compound's interactions with biological targets?
Single-crystal X-ray diffraction provides atomic-resolution insights into:
- Conformational flexibility of the thienopyrimidine core.
- Binding pocket interactions (e.g., halogen bonding with chlorine).
- Use software like SHELXL for refinement and resolving crystallographic disorders .
Q. What methodologies are effective for studying the compound's pharmacokinetic profile?
- In vitro assays: Microsomal stability tests (e.g., liver microsomes) to assess metabolic degradation.
- Lipophilicity measurements: LogP values via HPLC or shake-flask methods.
- Plasma protein binding: Equilibrium dialysis or ultrafiltration .
Q. How can researchers leverage in silico modeling to predict the compound's biological targets?
- Molecular docking: Screen against kinase libraries (e.g., PDB structures) to identify potential targets.
- QSAR models: Corrogate substituent properties (e.g., Hammett constants) with activity data.
- ADMET prediction tools: Estimate toxicity, absorption, and bioavailability .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenge: Low yields in propylation due to steric hindrance. Solution: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Challenge: Purification of regioisomers. Solution: Employ preparative HPLC with chiral columns or gradient elution .
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
